ent-硫胺酚-d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

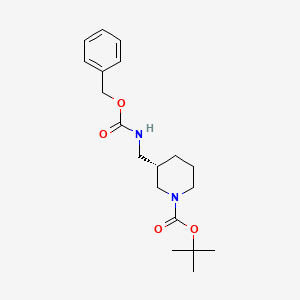

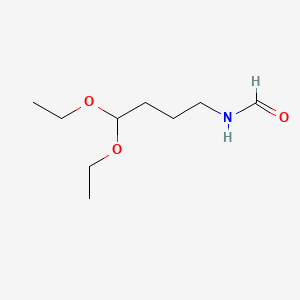

Ent-Thiamphenicol-d3 is a stable isotope labelled compound of Thiamphenicol . Thiamphenicol is an antimicrobial antibiotic .

Synthesis Analysis

The synthesis of ent-Thiamphenicol-d3 involves a six-step process starting from 4-bromobenzaldehyde and DMSO-d6. This process employs microwave-assisted copper-mediated methylthiolation and modified Wulff’s asymmetric aziridination .Molecular Structure Analysis

The molecular formula of ent-Thiamphenicol-d3 is C12H12D3Cl2NO5S . The IUPAC name is 2,2-dichloro-N-[(2R,3R)-1,1,2-trideuterio-1,3-dihydroxy-3-(4-methylsulfonylphenyl)propan-2-yl]acetamide .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of ent-Thiamphenicol-d3 include copper-mediated methylthiolation and Wulff’s asymmetric aziridination .Physical And Chemical Properties Analysis

The molecular weight of ent-Thiamphenicol-d3 is 359.24 . It has a boiling point of 695.9±55.0 °C at 760 mmHg and a density of 1.5±0.1 g/cm3 .科学研究应用

酶促和代谢调控

硫胺酚由于其在酶学和代谢调控中的核心重要性而在代谢研究中备受关注。横跨半个多世纪的酶学研究表明,硫胺酚及其衍生物是生物技术和医学应用的潜在靶标。这尤其是因为它们在不同生物体(哺乳动物、植物、真菌和细菌)和状态(健康与疾病)之间的代谢网络中起着关键作用。此外,硫胺酚衍生物已在药物设计和疾病潜在治疗的背景下得到讨论,强调了它们在代谢途径和系统生物功能中的重要性 (Bunik, Tylicki, & Lukashev, 2013)。

合成和化学纯度

ent-硫胺酚-d3 的合成过程在科学研究中具有重要意义,尤其是在确保高化学纯度和同位素富集方面。该方法包括一个六步过程,从特定的碱基化合物开始,并采用微波辅助铜介导的甲硫基化和改进的 Wulff 不对称 aziridination 等技术。这一细致的过程产生了高纯度的 DL-threo-硫胺酚-甲基-d3,这对于精确的科学应用至关重要 (Mei‐Mei Zhang 等人,2020)。

生物降解和环境影响

硫胺酚的环境影响也是一个至关重要的研究领域。已经探索了通过微藻对硫胺酚的生物降解,揭示了该化合物在环境净化方面的潜力。例如,研究表明,某些小球藻物种可以适应高浓度的硫胺酚,从而导致该化合物在环境中的生物降解和去除,这在水产养殖和畜牧业等领域尤为重要。对生物降解途径的研究,包括氯化、氯取代、脱水和羟基化等步骤,阐明了硫胺酚污染的环境归宿和潜在处理策略 (Chunfeng Song 等人,2019)。

作用机制

Target of Action

ent-Thiamphenicol-d3 is a deuterated compound of Thiamphenicol . Thiamphenicol is a broad-spectrum antimicrobial antibiotic . Its primary target is the 50S ribosomal subunit of bacteria . This subunit is a key component of the bacterial protein synthesis machinery, and its inhibition leads to a bacteriostatic effect .

Mode of Action

Thiamphenicol, and by extension ent-Thiamphenicol-d3, acts by binding to the 50S ribosomal subunit . This binding inhibits protein synthesis within the bacterial cell, leading to a bacteriostatic effect . This means that the compound doesn’t kill the bacteria directly, but it prevents them from growing and reproducing .

Biochemical Pathways

The primary biochemical pathway affected by ent-Thiamphenicol-d3 is the protein synthesis pathway in bacteria . By binding to the 50S ribosomal subunit, the compound prevents the proper formation of peptide bonds, which are crucial for the creation of new proteins . This disruption in protein synthesis can affect various downstream cellular processes that rely on these proteins, ultimately leading to the bacteriostatic effect .

Pharmacokinetics

Thiamphenicol, the non-deuterated form, is known to be metabolized in the liver and excreted renally . The half-life of Thiamphenicol is approximately 5 hours

Result of Action

The primary result of ent-Thiamphenicol-d3’s action is a bacteriostatic effect . By inhibiting protein synthesis, the compound prevents bacterial cells from growing and reproducing . This can help to control bacterial infections by preventing the bacteria from spreading within the host organism .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ent-Thiamphenicol-d3. For example, certain bacterial species have developed resistance mechanisms against Thiamphenicol, such as enzymatic inactivation and efflux systems . Additionally, the presence of metal ions can potentially interact with Thiamphenicol and its derivatives, affecting their stability and activity

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for ent-Thiamphenicol-d3 involves the modification of the thiamphenicol molecule to incorporate three deuterium atoms into the structure.", "Starting Materials": [ "Thiamphenicol", "Deuterium oxide (D2O)", "Sodium borohydride (NaBH4)", "Deuterated acetic acid (D3COOH)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Methanol (CH3OH)", "Diethyl ether (C2H5)2O" ], "Reaction": [ "Thiamphenicol is dissolved in D2O and NaBH4 is added to reduce the carbonyl group to an alcohol.", "The resulting mixture is then treated with D3COOH and HCl to exchange the hydrogen atoms on the alcohol for deuterium atoms.", "The mixture is then basified with NaOH and extracted with CH3OH.", "The CH3OH extract is then dried and evaporated to yield the deuterated thiamphenicol.", "The deuterated thiamphenicol is then dissolved in C2H5)2O and treated with NaOH to form the ent-Thiamphenicol-d3." ] } | |

CAS 编号 |

1217723-41-5 |

产品名称 |

ent-Thiamphenicol-d3 |

分子式 |

C12H15Cl2NO5S |

分子量 |

359.232 |

IUPAC 名称 |

2,2-dichloro-N-[(2R,3R)-1,1,2-trideuterio-1,3-dihydroxy-3-(4-methylsulfonylphenyl)propan-2-yl]acetamide |

InChI |

InChI=1S/C12H15Cl2NO5S/c1-21(19,20)8-4-2-7(3-5-8)10(17)9(6-16)15-12(18)11(13)14/h2-5,9-11,16-17H,6H2,1H3,(H,15,18)/t9-,10-/m1/s1/i6D2,9D |

InChI 键 |

OTVAEFIXJLOWRX-SFUNZEOWSA-N |

SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(C(CO)NC(=O)C(Cl)Cl)O |

同义词 |

2,2-Dichloro-N-[(1S,2S)-2-hydroxy-1-(hydroxymethyl)-2-[4-(methylsulfonyl)phenyl]ethyl]acetamide-d3; L-threo-2,2-Dichloro-N-[β-hydroxy-α-(hydroxymethyl)-p-(methylsulfonyl)phenethyl]Acetamide-d3; Thiamphenicol Epimer-d3; Win 5063-3-d3; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-Methoxynaphthalen-1-yl)-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone](/img/structure/B587378.png)

![1-(4-{[tert-Butyl(dimethyl)silyl]oxy}-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)-2-{[2-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)-2-hydroxyethyl]amino}ethan-1-ol](/img/structure/B587383.png)

![tert-butyl-[[6-fluoro-2-(oxiran-2-yl)-3,4-dihydro-2H-chromen-4-yl]oxy]-dimethylsilane](/img/structure/B587384.png)

![4-[tert-butyl(dimethyl)silyl]oxy-6-fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde](/img/structure/B587386.png)